Cas no 41444-33-1 (1-(2-Thienylthio)acetone)

1-(2-Thienylthio)acetone structure
1-(2-Thienylthio)acetone structure
Product Name:1-(2-Thienylthio)acetone
CAS No:41444-33-1
Molecular Formula:C7H8OS2
Molecular Weight:172.26782
CID:55418
PubChem ID:521033

1-(2-Thienylthio)acetone Properties

Names and Identifiers

    • 1-(2-Thienylthio)acetone
    • (methylsulphenyl)methyl 2-thienyl ketone
    • (Thien-2-ylthio)acetone
    • 1-(2-Thienylsulfanyl)acetone
    • AC1LAV14
    • CTK4I4837
    • methylthiomethyl 2-thienyl ketone
    • SureCN1121674
    • 1-(thiophen-2-ylsulfanyl)propan-2-one
    • 1-(2-Thienylsulfanyl)acetone #
    • DTXSID20334536
    • FT-0601888
    • 4-TERT-BUTYL-26-DINITROANISOLE98
    • (2-Thienylthio)acetone
    • 5911-99-9
    • FT-0605574
    • 41444-33-1
    • 1-thiophen-2-ylsulfanylpropan-2-one
    • acetonylmercaptothiophene
    • AKOS009159065
    • 1-(thiophen-2-ylthio)propan-2-one
    • SCHEMBL1121674
    • InChIKey: YZNDRLAITXPMSG-UHFFFAOYSA-N
    • Inchi: 1S/C7H8OS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3
    • SMILES: S1C=CC=C1SCC(C)=O

Computed Properties

  • Exact Mass: 172.00174
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 172.00165722g/mol
  • Heavy Atom Count: 10
  • Complexity: 125
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.2
  • Tautomer Count: 3
  • Surface Charge: 0
  • Topological Polar Surface Area: 70.6Ų

Experimental Properties

  • LogP: 2.42920
  • PSA: 17.07
  • Refractive Index: 1.59 (20 C)
  • Boiling Point: 89-91 (0.2 torr)
  • Melting Point: 112 - 114
  • Flash Point: 111.5°C
  • Density: 1.22

1-(2-Thienylthio)acetone Related Literature

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